Technical Monograph: 6-Methyl Paliperidone-d4
Technical Monograph: 6-Methyl Paliperidone-d4
The following is an in-depth technical guide on 6-Methyl Paliperidone-d4 , designed for researchers and drug development professionals involved in bioanalysis and impurity profiling.
Strategic Application of Stable Isotope Standards in Impurity Profiling[1][2]
Part 1: Executive Summary & Chemical Identity[3]
6-Methyl Paliperidone-d4 is a specialized stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative analysis of 6-Methyl Paliperidone , a specific process-related impurity of the antipsychotic drug Paliperidone (and its parent, Risperidone).[1][2]
In the context of ICH Q3A/B guidelines, the rigorous quantification of impurities is critical for regulatory compliance.[1][2][3] The "6-Methyl" analog represents a structural modification—methylation at the 6-position of the tetrahydropyridopyrimidinone ring—making it chemically distinct from the active pharmaceutical ingredient (API).[1][2][3] The deuterated form (-d4) serves as the gold standard for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.[1][2][3]
Chemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Analyte Name | 6-Methyl Paliperidone-d4 |
| Target Analyte | 6-Methyl Paliperidone (Impurity) |
| Chemical Structure | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (d4-labeled) |
| Molecular Formula | |
| Molecular Weight | ~444.54 g/mol (varies by isotopic enrichment) |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
| Primary Application | Internal Standard (IS) for LC-MS/MS Impurity Quantitation |
Part 2: Synthesis & Mechanistic Origin[1][3]
To understand the necessity of this standard, one must understand the origin of the impurity it tracks.[1][2][3] Paliperidone is synthesized via the coupling of a piperidinyl-benzisoxazole moiety with a bicyclic pyrimidinone intermediate.[1][2][3]
The Impurity Pathway: The "6-Methyl" impurity typically arises during the formation of the pyrido[1,2-a]pyrimidin-4-one core.[1][2] If the starting material (2-amino-3-hydroxypyridine derivative) or the cyclization reagents carry an extraneous methyl group or undergo side-reaction methylation at the 6-position (adjacent to the bridgehead nitrogen in the saturated ring), the resulting scaffold carries this modification through to the final API.[1][2]
Visualization: Impurity Genesis & Tracking
The following diagram illustrates the logical flow from synthesis to analytical detection, highlighting where the 6-Methyl impurity originates and how the d4-standard is introduced.
Figure 1: Workflow depicting the origin of the 6-Methyl impurity and the integration of the d4-standard for accurate quantitation.
Part 3: Analytical Methodologies (LC-MS/MS)
The quantification of 6-Methyl Paliperidone requires high specificity to distinguish it from Paliperidone (mass difference of 14 Da) and other methylated isomers.[1][2][3] The d4-labeled standard is essential here because it co-elutes with the impurity, experiencing the exact same matrix suppression/enhancement, yet is mass-resolved by the spectrometer.[1][2][3]
1. Mass Spectrometry Parameters (MRM)
The following transitions are theoretical projections based on the fragmentation patterns of Paliperidone derivatives. The d4 label is typically located on the fluoro-benzisoxazole or the ethyl linker to ensure the fragment ions also carry the mass shift.[1][2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 6-Methyl Paliperidone | 441.2 | 207.1 (Benzisoxazole) | 35 | 50 |
| 6-Methyl Paliperidone | 441.2 | 235.1 (Pyrimidinone*) | 40 | 50 |
| 6-Methyl Paliperidone-d4 | 445.2 | 211.1 (d4-Benzisoxazole) | 35 | 50 |
Note: The "Pyrimidinone" fragment for the impurity will be +14 Da heavier than the standard Paliperidone fragment due to the extra methyl group.[3]
2. Chromatographic Separation
A Reverse-Phase (RP) method is recommended.[1][2][3] The 6-Methyl impurity is more lipophilic than Paliperidone due to the additional alkyl group, typically resulting in a slightly longer retention time.[1][2][3]
-
Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
Part 4: Protocol for Standard Preparation
To ensure Trustworthiness and Self-Validation , the handling of the deuterated standard requires strict adherence to protocols that prevent isotopic exchange and degradation.[1][2][3]
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Working Internal Standard (WIS):
-
Sample Spiking:
Visualization: Analytical Logic
The following diagram details the logic gate for validating the method using the d4-standard.
Figure 2: Decision tree for method validation using 6-Methyl Paliperidone-d4.
Part 5: Regulatory & Quality Considerations
When using 6-Methyl Paliperidone-d4 in a regulated environment (GLP/GMP):
-
Isotopic Purity: The standard must have an isotopic purity of
(typicallyngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> d4, with minimal d0 contribution). The presence of d0 (unlabeled) material will interfere with the quantitation of the impurity, leading to false positives or overestimation.[1][2] -
Certificate of Analysis (CoA): Must include H-NMR and Mass Spec confirmation of structure and isotopic incorporation.[1][2][3]
-
Stability: Deuterium labels on non-exchangeable positions (C-D bonds) are stable.[1][2][3] However, avoid highly acidic or basic conditions for prolonged periods if the label is adjacent to activating groups (e.g., alpha to a carbonyl), though d4 labeling on the aromatic ring or linker is generally robust.[1][2][3]
References
-
Toronto Research Chemicals. 6-Methyl Paliperidone-d4 (Product TRC-M325482).[1][2][3] Retrieved from [1][2][3]
-
Pharmaffiliates. Paliperidone Impurities and Standards (Cat No. PA 16 0021006).[1][2][3][8][9] Retrieved from [1][2][3]
-
Cayman Chemical. Paliperidone-d4 (General Reference for Paliperidone IS).[1][2][3] Retrieved from
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [1][2][3]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Paliperidone Palmitate-d4 | LGC Standards [lgcstandards.com]
- 3. Paliperidone Palmitate-d4 | LGC Standards [lgcstandards.com]
- 4. Paliperidone Impurity - Analytica Chemie [analyticachemie.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
